3-Bromo-4-fluoro-2-methoxybenzaldehyde

Description

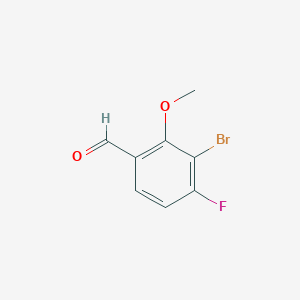

3-Bromo-4-fluoro-2-methoxybenzaldehyde (CAS: 80272-20-4) is a halogenated benzaldehyde derivative with a molecular formula of C₈H₆BrFO₂ and a molecular weight of 233.03 g/mol . Its structure features a bromine atom at the 3-position, a fluorine atom at the 4-position, and a methoxy group at the 2-position of the benzaldehyde ring. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals and agrochemicals. However, it is listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

Molecular Formula |

C8H6BrFO2 |

|---|---|

Molecular Weight |

233.03 g/mol |

IUPAC Name |

3-bromo-4-fluoro-2-methoxybenzaldehyde |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-4H,1H3 |

InChI Key |

UPJAIYPDNJJQDQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1Br)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the bromination of 4-fluoro-2-methoxybenzaldehyde using bromine or a brominating reagent such as 1,3-di-n-butylimidazolium tribromide . The reaction is typically carried out in a solvent-free environment to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves metal halogen exchange and formylation reactions. For example, 2-fluoro-4-bromobenzaldehyde can be prepared through metal halogen exchange followed by formylation with a formyl source at low temperatures (0°C). The intermediate is then reacted with methanol in the presence of potassium carbonate to yield the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 3-Bromo-4-fluoro-2-methoxybenzoic acid.

Reduction: 3-Bromo-4-fluoro-2-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

3-Bromo-4-fluoro-2-methoxybenzaldehyde serves as a versatile building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, making it useful in:

- Pharmaceutical Development : It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to participate in nucleophilic substitutions and coupling reactions .

- Synthesis of Dyes and Pigments : The compound is employed in the production of dyes and pigments, leveraging its aromatic structure to impart color properties .

Biological Applications

Research indicates that this compound exhibits potential biological activities, particularly in anticancer research:

- Cytotoxicity Studies : Preliminary studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound exhibited significant inhibition of cell proliferation, with IC50 values ranging from 0.5 µM to 10 µM across different cell lines. This suggests that modifications to the structure could enhance its efficacy as an anticancer agent .

Mechanistic Studies

Mechanistic investigations into the action of this compound have focused on:

- Apoptosis Induction : Studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through pathways involving caspase activation, leading to programmed cell death .

Data Table: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 5.0 | Apoptosis via caspase activation |

| A549 (Lung) | 7.0 | Cell cycle arrest | |

| HCT116 (Colon) | 6.5 | Induction of reactive oxygen species |

Industrial Applications

In addition to its research applications, this compound finds utility in industrial settings:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-2-methoxybenzaldehyde depends on its specific application. In the context of enzyme inhibition, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The reactivity and applications of halogenated benzaldehydes are highly dependent on the positions and types of substituents. Below is a comparative analysis with two analogs:

Functional Group Impact

- Methoxy Group Position : In this compound, the methoxy group at the 2-position may create steric hindrance near the aldehyde functional group, reducing its reactivity in condensation reactions compared to the 4-methoxy analog .

- Halogen Effects : Bromine and fluorine in the target compound contribute to high polarity, making it less lipophilic than the methyl-containing analog (CAS: 2368909-40-2). Chlorine in the latter compound increases electrophilicity but may reduce metabolic stability .

Biological Activity

3-Bromo-4-fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrF O2. It belongs to the class of substituted benzaldehydes, which are known for their diverse biological activities. The presence of bromine, fluorine, and methoxy groups in its structure contributes to its unique chemical properties, making it a valuable compound in medicinal chemistry and biological research.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Compounds with similar structures often act as enzyme inhibitors or modulators, influencing metabolic pathways. For instance, studies suggest that derivatives of benzaldehyde can inhibit enzymes involved in cancer cell proliferation and inflammatory responses .

Anticancer Properties

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including prostate cancer cells (DU145 and PC3). The compound's IC50 values indicate significant antiproliferative activity, suggesting it may serve as a lead compound for further drug development .

Case Study: Antiproliferative Activity

| Cell Line | IC50 (µM) |

|---|---|

| DU145 | 61 |

| PC3 | 47 |

These findings suggest that this compound could be a promising candidate for the development of novel anticancer agents.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory properties. Similar compounds have shown efficacy in inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The exact mechanism involves the modulation of signaling pathways related to inflammation .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for various enzymes. For example, studies have indicated that benzaldehyde derivatives can inhibit monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions like depression and anxiety .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Bromo-3-fluoro-2-methoxybenzaldehyde | Different bromine position | Anticancer and anti-inflammatory |

| 2-Bromo-6-fluoro-3-methoxybenzaldehyde | Different positioning of groups | Moderate enzyme inhibition |

| 4-(Diethylamino)benzaldehyde | Amino group addition | Stronger MAO inhibition |

This comparison highlights the unique biological profile of this compound, particularly its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.